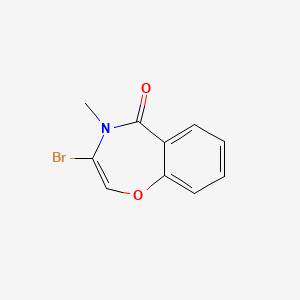
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- is a chemical compound belonging to the benzoxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methyl groups in the structure may influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- typically involves the cyclization of appropriate precursors. A common synthetic route might include:
Starting Materials: Appropriate substituted aniline and bromoacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Cyclization: The intermediate formed undergoes cyclization to yield the desired benzoxazepine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: Further cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoxazepin-5(4H)-one: Without the bromine and methyl groups.
1,4-Benzodiazepines: Similar structure but with different heteroatoms.
1,4-Benzoxazines: Another related family with different ring structures.
Uniqueness
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other benzoxazepines.
Properties
CAS No. |
832677-02-8 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-4-methyl-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C10H8BrNO2/c1-12-9(11)6-14-8-5-3-2-4-7(8)10(12)13/h2-6H,1H3 |
InChI Key |
MYRNSVGBHKRMJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=COC2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


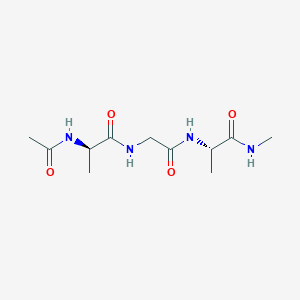
![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
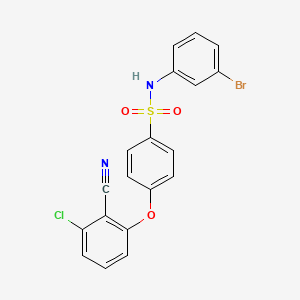
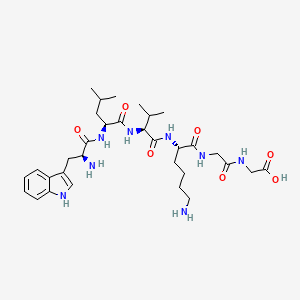
![1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B14214674.png)
![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
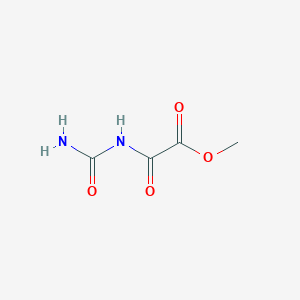
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
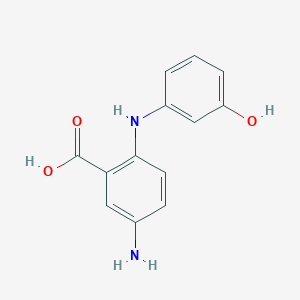
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
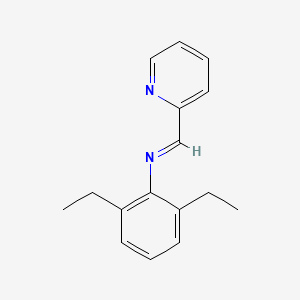
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
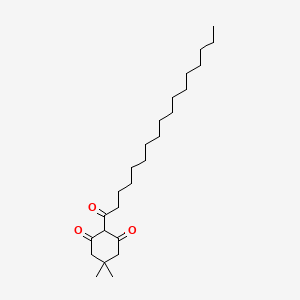
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
